molecular formula C18H17N3O3 B2554904 methyl 2-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine-10-carbonyl)benzoate CAS No. 2058873-64-4

methyl 2-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine-10-carbonyl)benzoate

Cat. No.: B2554904
CAS No.: 2058873-64-4
M. Wt: 323.352
InChI Key: AFIGSDFPLBPFSA-UHFFFAOYSA-N
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Description

Methyl 2-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine-10-carbonyl)benzoate is a compound known for its distinct chemical structure and potential applications in various scientific fields. This compound’s unique configuration contributes to its interaction with various molecular targets, making it significant in synthetic chemistry, biology, and medicinal research.

Preparation Methods

Synthetic Routes and Reaction Conditions:

  • Initial Synthesis: The preparation of methyl 2-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine-10-carbonyl)benzoate involves multiple synthetic steps starting from basic organic molecules. The route may include the cyclization of precursors under specific reaction conditions such as high temperatures or in the presence of catalysts.

  • Reaction Conditions: Typical conditions might involve acid or base catalysts, controlled temperature settings, and specific solvents that facilitate the desired transformations without decomposing the intermediate products.

Industrial Production Methods: Industrial synthesis may involve:

  • Scalable reactions: Processes that can be upscaled without significant loss in yield or purity.

  • Catalytic cycles: Efficient catalytic processes to reduce costs and improve environmental friendliness.

  • Purification steps: Advanced chromatographic techniques or crystallization methods to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: Methyl 2-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine-10-carbonyl)benzoate can undergo oxidation reactions, typically facilitated by strong oxidizing agents.

  • Reduction: It can be reduced to other derivatives using standard reducing agents such as lithium aluminum hydride.

  • Substitution: The compound can participate in various substitution reactions where one functional group

Properties

IUPAC Name

methyl 2-(4,6,12-triazatricyclo[7.2.1.02,7]dodeca-2,4,6-triene-12-carbonyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3/c1-24-18(23)13-5-3-2-4-12(13)17(22)21-11-6-7-16(21)14-9-19-10-20-15(14)8-11/h2-5,9-11,16H,6-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFIGSDFPLBPFSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1C(=O)N2C3CCC2C4=CN=CN=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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